8-oxo-7,8-dihidro-pirido[2,3-d]piridazina
Descripción general
Descripción
Pyrido[2,3-d]pyridazin-8(7H)-one: is a heterocyclic compound that belongs to the pyridazine family. It features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyridazin-8(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Medicine: This compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the condensation of hydrazine derivatives with diketones or keto acids. For instance, the reaction of 1,4-diketones with hydrazine yields pyridazine derivatives, which can be further cyclized to form Pyrido[2,3-d]pyridazin-8(7H)-one . Another method involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .
Industrial Production Methods
Industrial production of Pyrido[2,3-d]pyridazin-8(7H)-one typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic processes, such as copper-catalyzed cyclizations, is common in industrial settings to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyridazin-8(7H)-one can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. While all these compounds share a similar heterocyclic structure, Pyrido[2,3-d]pyridazin-8(7H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Pyridazine
- Pyrimidine
- Pyrazine
Propiedades
IUPAC Name |
7H-pyrido[2,3-d]pyridazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYPXFZPRSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570590 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-79-8 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H,8H-pyrido[2,3-d]pyridazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?
A1: The research primarily focuses on pyrido[2,3-d]pyridazin-8(7H)-one derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the pyrido[2,3-d]pyridazin-8(7H)-one moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].
Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?
A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].
Q3: What are the future directions for research on pyrido[2,3-d]pyridazin-8(7H)-one derivatives?
A3: The research highlights the potential of pyrido[2,3-d]pyridazin-8(7H)-one derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.